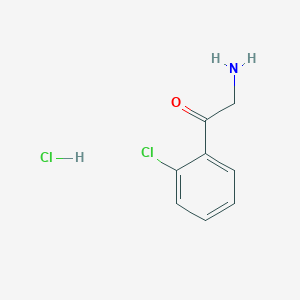

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride

Vue d'ensemble

Description

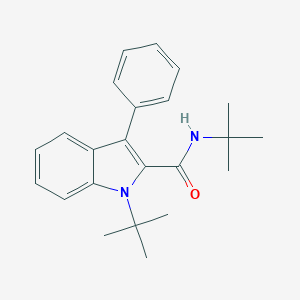

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride is a chemical compound that is closely related to the family of compounds that include chlorophenyl substituted dihydroquinazolinones and chlorophenyl amino acetates. Although the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, involves the reaction of (+)-alpha-amino(2-chlorophenyl)acetic acid with thionyl chloride in methanol. The process is sensitive to various parameters including the temperature of adding thionyl chloride, the molar ratio of reactants, the reaction temperature after the addition of thionyl chloride, and the reaction time. Optimizing these conditions led to a high yield of 98% for the related compound .

Molecular Structure Analysis

The molecular structure of isomeric chlorophenyl substituted dihydroquinazolinones has been determined using single crystal XRD. These compounds exhibit a broad spectrum of halogen-mediated weak interactions within their crystal structures. The presence of chloro substitutions on the phenyl rings contributes to these interactions, which include strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds. These interactions are crucial for the stability of the crystal packing .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the studies on related compounds suggest that halogen interactions play a significant role in their reactivity. The presence of a chiral center in these molecules indicates that the weak interactions can lead to chiral self-discrimination or self-recognition, which could influence the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been studied through experimental methods such as FTIR spectrometry, as well as computational methods including DFT, MEP, NBO, and Hiresfeld surface analyses. These studies provide a comprehensive understanding of the spectral features and the effect of different weak interactions on the compounds' properties. The presence of chiral centers and the specific weak interactions observed in these compounds are likely to have a significant impact on their physical and chemical properties .

Applications De Recherche Scientifique

Analytical Methodologies and Identification

- Identification and Synthesis Techniques : 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride has been identified through a range of analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, and X-ray crystallography (Power et al., 2015).

Chemical Analysis and Detection

- High-Performance Liquid Chromatographic Analysis : This compound's presence and quantitation in biological samples like rat blood and urine can be analyzed using high-performance liquid chromatography (HPLC), providing a method for detecting its metabolites and assessing its biological impact (Lin et al., 1998).

Metabolism Studies

- Metabolism in Mammals : The metabolism of chlorinated compounds related to this compound has been extensively studied in mammals, providing insights into its biotransformation and potential environmental and biological effects (Gold & Brunk, 1982; Gold & Brunk, 1983).

Computational Chemistry and Material Science

- Corrosion Inhibition Study : In the field of material science, computational studies like density functional theory calculations and molecular dynamics simulations have been used to predict the corrosion inhibition performances of compounds structurally related to this compound (Kaya et al., 2016).

Pharmaceutical Research

- Synthesis of Pharmaceutical Compounds : The compound has been utilized in the synthesis of various pharmaceuticals, demonstrating its significance in medicinal chemistry and drug development (Wang Guo-hua, 2008).

Environmental Analysis

- Environmental Sample Analysis : Studies have investigated the use of novel materials like TiO2 nanotubes for the enrichment and detection of chlorinated compounds, including those structurally similar to this compound, in environmental water samples (Zhou et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPEPDZZJAMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167760 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16442-79-8 | |

| Record name | Ethanone, 2-amino-1-(2-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16442-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016442798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)